Cas no 2198749-46-9 (N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide)
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-3-azetidinyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide
- N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide
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- Inchi: 1S/C16H20N6O/c1-20(16(23)14-6-7-17-21(14)2)12-9-22(10-12)15-8-11-4-3-5-13(11)18-19-15/h6-8,12H,3-5,9-10H2,1-2H3
- InChI Key: JPCMVKRNFGMLSS-UHFFFAOYSA-N
- SMILES: N1(C)C(C(N(C2CN(C3=NN=C4CCCC4=C3)C2)C)=O)=CC=N1
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6603-8911-2μmol |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide |
2198749-46-9 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6603-8911-5μmol |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide |
2198749-46-9 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6603-8911-10μmol |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide |
2198749-46-9 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6603-8911-20μmol |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide |
2198749-46-9 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6603-8911-1mg |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide |
2198749-46-9 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6603-8911-2mg |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide |
2198749-46-9 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6603-8911-3mg |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide |
2198749-46-9 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6603-8911-4mg |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide |
2198749-46-9 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6603-8911-5mg |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide |
2198749-46-9 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6603-8911-10mg |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide |
2198749-46-9 | 10mg |
$79.0 | 2023-09-07 |
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide
Research Briefing on N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS: 2198749-46-9)
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of small-molecule inhibitors targeting specific pathways in disease treatment. Among these, the compound N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS: 2198749-46-9) has emerged as a promising candidate due to its unique structural and pharmacological properties. This briefing synthesizes the latest findings on this compound, focusing on its mechanism of action, therapeutic potential, and recent preclinical or clinical developments.
The compound, characterized by its cyclopenta[c]pyridazine and azetidine moieties, exhibits high selectivity and potency in modulating specific biological targets. Recent studies have identified its role as a potent inhibitor of key enzymes involved in inflammatory and oncogenic pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in suppressing aberrant kinase activity in vitro, with an IC50 value in the low nanomolar range. This positions it as a potential therapeutic agent for conditions such as autoimmune disorders and certain cancers.
In terms of pharmacokinetics, preliminary data from animal models indicate favorable absorption and distribution profiles, with moderate plasma protein binding and acceptable bioavailability. However, challenges remain in optimizing its metabolic stability, as cytochrome P450-mediated oxidation was observed in liver microsome assays. Structural modifications, such as fluorination of the pyrazole ring, are currently under investigation to address these limitations while maintaining target affinity.
Collaborative efforts between academic and industrial researchers have accelerated the development of derivatives based on this scaffold. A 2024 patent application (WO2024/XXXXXX) disclosed novel analogs with improved blood-brain barrier penetration, suggesting potential applications in neurodegenerative diseases. Additionally, computational modeling studies have provided insights into the compound's binding interactions at atomic resolution, facilitating rational design of next-generation inhibitors.
Despite these promising developments, critical gaps remain in understanding the compound's long-term safety profile and off-target effects. Ongoing Phase I clinical trials (NCTXXXXXXXX) are evaluating its tolerability in healthy volunteers, with preliminary results expected in late 2024. Furthermore, combination therapies with existing immunomodulators are being explored to enhance therapeutic outcomes while minimizing resistance development.
In conclusion, N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide represents a versatile chemical scaffold with significant therapeutic potential. Its development trajectory exemplifies the convergence of structure-based drug design and translational research in modern chemical biology. Continued investigation into its mechanism and optimization of its drug-like properties will be crucial for realizing its full clinical potential.
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